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Compound of Interest

2-Fluoro-6-phenoxyphenylboronic
Compound Name: o
aci

cat. No.: B1336661

An In-depth Technical Guide to 2-Fluoro-6-
phenoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of 2-Fluoro-6-phenoxyphenylboronic acid. This document is
intended to serve as a valuable resource for researchers and professionals involved in
synthetic chemistry and drug discovery, offering detailed information on its characteristics,
synthesis, and applications.

Core Physical and Chemical Properties

While specific experimental data for 2-Fluoro-6-phenoxyphenylboronic acid is not
extensively available in public literature, the following table summarizes its known properties
and includes estimated values based on structurally similar compounds, such as 2-fluoro-6-
methoxyphenylboronic acid. These estimations are provided for guidance and should be
confirmed through experimental analysis.
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Property Value Source/Notes
CAS Number 1056372-58-7
Molecular Formula C12H10BFOs
Molecular Weight 232.02 g/mol
White to off-white solid Based on analogous
Appearance .
(predicted) compounds
] ] ] Based on 2-Fluoro-6-
Melting Point 120-125 °C (estimated) ) )
methoxyphenylboronic acid
N ) ) General property of arylboronic
Boiling Point >300 °C (predicted) )
acids
Soluble in polar organic
solvents (e.g., DMSO,
- ) General property of
Solubility Methanol), poorly soluble in ] ]
phenylboronic acids[1]
nonpolar solvents (e.g.,
Hexane)
_ Based on 2-Fluoro-6-
pKa ~8.4 (estimated)

methoxyphenylboronic acid

Synthesis and Spectroscopic Analysis

The synthesis of 2-Fluoro-6-phenoxyphenylboronic acid can be achieved through a well-

established organometallic route involving a lithium-halogen exchange followed by borylation.

Synthetic Protocol

This protocol describes a general method for the synthesis of ortho-substituted arylboronic

esters, which can be adapted for 2-Fluoro-6-phenoxyphenylboronic acid, starting from 2-

bromo-1-fluoro-3-phenoxybenzene.

Materials:

e 2-bromo-1-fluoro-3-phenoxybenzene
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e Anhydrous Tetrahydrofuran (THF)
e n-Butyllithium (n-BuLi) in hexanes
 Triisopropyl borate

e 1M Hydrochloric acid (HCI)

e Anhydrous magnesium sulfate

o Ethyl acetate

e Hexane

Procedure:

 In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon),
dissolve 2-bromo-1-fluoro-3-phenoxybenzene in anhydrous THF.

e Cool the solution to -78 °C using a dry ice/acetone bath.

e Slowly add a solution of n-BuLi (1.1 equivalents) dropwise to the reaction mixture, ensuring
the internal temperature remains below -70 °C.

 Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

» To the resulting aryllithium species, add triisopropyl borate (1.2 equivalents) dropwise, again
maintaining the temperature below -70 °C.

» After the addition is complete, allow the reaction mixture to slowly warm to room temperature
and stir overnight.

e Quench the reaction by the slow addition of 1M HCI. Stir vigorously for 1 hour.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).
» Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

» Filter and concentrate the organic phase under reduced pressure to yield the crude product.
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» Purify the crude 2-Fluoro-6-phenoxyphenylboronic acid by recrystallization from an
appropriate solvent system (e.g., ethyl acetate/hexane).

Analytical Characterization

The identity and purity of the synthesized 2-Fluoro-6-phenoxyphenylboronic acid can be
confirmed using standard analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons. The chemical shifts and coupling constants will be influenced by the
fluorine and phenoxy substituents. A broad singlet corresponding to the B(OH)z protons
should also be visible.

o 13C NMR: The carbon NMR will display distinct resonances for each carbon atom in the
molecule.

o 1F NMR: A singlet is expected for the single fluorine atom.
o 1B NMR: A broad signal characteristic of a boronic acid will be observed.

e High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed
using a C18 reverse-phase column with a suitable mobile phase gradient (e.qg.,
acetonitrile/water with 0.1% formic acid) and UV detection.

o Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by
techniques such as electrospray ionization (ESI) mass spectrometry.

Chemical Reactivity and Applications

2-Fluoro-6-phenoxyphenylboronic acid is a versatile building block in organic synthesis,
primarily utilized in palladium-catalyzed cross-coupling reactions and as a precursor for
potential bioactive molecules.

Suzuki-Miyaura Cross-Coupling
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Arylboronic acids are key reagents in the Suzuki-Miyaura coupling, a powerful method for the
formation of carbon-carbon bonds.[2][3] 2-Fluoro-6-phenoxyphenylboronic acid can be
coupled with various aryl or vinyl halides to synthesize complex biaryl and styrenyl compounds.
The reaction typically proceeds via a catalytic cycle involving a palladium(0) species.

Ar-Pd(ll)-X
L2

2-Fluoro-6-phenoxyphenyl-
boronic Acid + Base

Click to download full resolution via product page

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as a Serine Protease Inhibitor

Boronic acids are known to be potent inhibitors of serine proteases, a class of enzymes
implicated in various diseases.[4][5] The boron atom acts as a Lewis acid and can form a
reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking
the tetrahedral transition state of peptide bond hydrolysis.[5] The 2-fluoro and phenoxy
substituents of the target molecule could modulate its binding affinity and selectivity for specific
serine proteases.
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Figure 2: Mechanism of serine protease inhibition by a boronic acid.

Safety and Handling

2-Fluoro-6-phenoxyphenylboronic acid should be handled with care in a well-ventilated
laboratory, and appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and
eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided
by the supplier.

Conclusion

2-Fluoro-6-phenoxyphenylboronic acid is a valuable synthetic intermediate with significant
potential in the fields of organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura
coupling allows for the construction of complex molecular architectures, while its boronic acid
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moiety suggests potential applications as an enzyme inhibitor. This technical guide provides a
foundation for researchers to explore the properties and applications of this compound further.
It is recommended that the estimated physical properties be experimentally verified for any
quantitative studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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